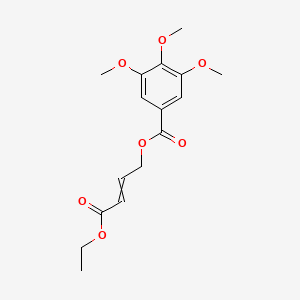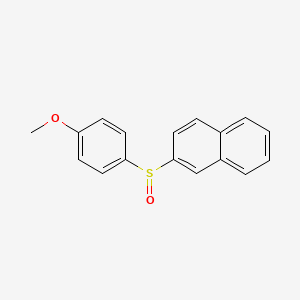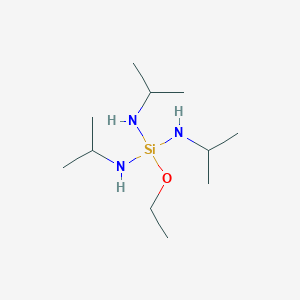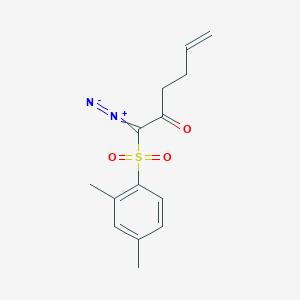![molecular formula C17H20N4O5 B14176867 2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine CAS No. 922713-82-4](/img/structure/B14176867.png)
2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine is a synthetic nucleoside analog It is structurally related to deoxycytidine, a component of DNA, but with a modification at the 4-amino group of the cytidine base, where a 4-methylphenylcarbamoyl group is attached
Méthodes De Préparation
The synthesis of 2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxycytidine.
Protection of Hydroxyl Groups: The hydroxyl groups of the deoxyribose moiety are protected using standard protecting groups such as silyl ethers.
Carbamoylation: The protected 2’-deoxycytidine is then reacted with 4-methylphenyl isocyanate under mild conditions to form the carbamoyl derivative.
Deprotection: The protecting groups are removed to yield the final product, 2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine.
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, which may reduce the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles like amines or thiols can replace the 4-methylphenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides for research in nucleic acid chemistry.
Biology: The compound is studied for its potential to interfere with DNA replication and repair processes, making it a useful tool in molecular biology research.
Industry: The compound can be used in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine involves its incorporation into DNA during replication. The presence of the 4-methylphenylcarbamoyl group can hinder the normal function of DNA polymerases, leading to the termination of DNA synthesis. This can result in the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair pathways.
Comparaison Avec Des Composés Similaires
2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine can be compared with other nucleoside analogs such as:
2’-Deoxycytidine: The parent compound, which lacks the 4-methylphenylcarbamoyl modification.
5-Aza-2’-deoxycytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes and certain cancers.
2’-Deoxy-5-fluorocytidine: Another modified nucleoside with anticancer properties.
The uniqueness of 2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine lies in its specific modification, which can confer unique biological properties and potential therapeutic applications not seen with other nucleoside analogs.
Propriétés
Numéro CAS |
922713-82-4 |
|---|---|
Formule moléculaire |
C17H20N4O5 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
1-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C17H20N4O5/c1-10-2-4-11(5-3-10)18-16(24)19-14-6-7-21(17(25)20-14)15-8-12(23)13(9-22)26-15/h2-7,12-13,15,22-23H,8-9H2,1H3,(H2,18,19,20,24,25)/t12-,13+,15+/m0/s1 |
Clé InChI |
CNRFIOABQWZFRY-GZBFAFLISA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
![N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline](/img/structure/B14176791.png)


![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]benzamide](/img/structure/B14176809.png)
![3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline](/img/structure/B14176816.png)
![4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine](/img/structure/B14176821.png)

![4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile](/img/structure/B14176836.png)



![2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile](/img/structure/B14176857.png)

